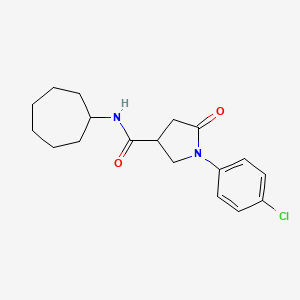
1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a 4-chlorophenyl group, a cycloheptyl group, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chlorophenyl group using electrophilic aromatic substitution.
Attachment of the Cycloheptyl Group: The cycloheptyl group is introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form carboxylic acids and amines
Scientific Research Applications
1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Known for its anticonvulsant activity.
4-(4-chlorophenyl)-1,2,3-triazole: Studied for its antimicrobial properties.
Paclobutrazol: A plant growth regulator with a similar 4-chlorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H23ClN2O2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-cycloheptyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H23ClN2O2/c19-14-7-9-16(10-8-14)21-12-13(11-17(21)22)18(23)20-15-5-3-1-2-4-6-15/h7-10,13,15H,1-6,11-12H2,(H,20,23) |
InChI Key |
ARCZPHNOTOYLPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-3-oxopropyl}benzamide](/img/structure/B11155948.png)


![N-[4-(acetylamino)phenyl]-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11155981.png)

![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(4-fluorophenyl)-2-pyrrolidinone](/img/structure/B11156011.png)
![[2-bromo-5-(1H-tetrazol-1-yl)phenyl][4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11156012.png)
![6-benzyl-3-(4-bromophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156014.png)
![4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]norleucinate](/img/structure/B11156015.png)
![4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11156020.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11156022.png)
![3,4-dimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11156028.png)
![2-(5-fluoro-2-methyl-1-{(Z)-1-[4-(methylsulfinyl)phenyl]methylidene}-1H-inden-3-yl)-N~1~-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11156036.png)
![4-(4-methoxyphenyl)-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11156042.png)
